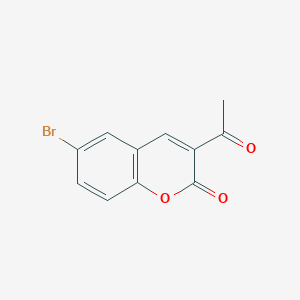

3-Acetyl-6-bromocoumarin

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-acetyl-6-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQYOFLFNKCHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308029 | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-93-1 | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Acetyl-6-bromocoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-6-bromocoumarin is a pivotal heterocyclic compound belonging to the coumarin (B35378) family. Its unique structural features, including the reactive acetyl group and the bromine substituent, make it a highly valuable precursor in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its synthesis via the Knoevenagel condensation, detailed characterization data, and standardized experimental protocols. Furthermore, it highlights its role as a versatile building block for developing novel heterocyclic compounds with potential therapeutic applications, particularly as antiproliferative agents.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Knoevenagel condensation.[1][2] This reaction involves the condensation of 5-bromosalicylaldehyde (B98134) with an active methylene (B1212753) compound, ethyl acetoacetate (B1235776), catalyzed by a weak base such as piperidine (B6355638).[3] The reaction proceeds through an initial condensation followed by an intramolecular cyclization (esterification) to form the coumarin ring system.

Experimental Protocol: Knoevenagel Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in a minimal amount of a suitable solvent like ethanol (B145695).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Reaction: Reflux the mixture for a period of 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.

-

Purification: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a pale yellow crystalline solid.[4]

Synthesis Workflow

Caption: Knoevenagel condensation for the synthesis of this compound.

Characterization Data

The structural confirmation and purity of synthesized this compound are established through various analytical techniques. The quantitative data are summarized below.

Table 1: Physical and Analytical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇BrO₃ | [4][5] |

| Molecular Weight | 267.08 g/mol | [4] |

| Appearance | Pale yellow crystalline solid | [4] |

| Melting Point | 223-231 °C | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

| CAS Number | 2199-93-1 | [5] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| FTIR (cm⁻¹) | ν(C=O) lactone: ~1735 cm⁻¹, ν(C=O) acetyl: ~1680-1700 cm⁻¹, ν(C=C) aromatic: ~1605 cm⁻¹, ν(C-Br): ~600-700 cm⁻¹ | [6][7] |

| ¹H NMR | Specific data for this compound is not readily available in the cited literature. For the parent compound, 3-acetylcoumarin (B160212), typical signals are: δ ~2.7 ppm (s, 3H, -COCH₃), δ ~7.4-7.8 ppm (m, 4H, Ar-H), δ ~8.5 ppm (s, 1H, H-4). The bromine at C-6 would alter the splitting pattern and chemical shifts of the aromatic protons. | [8] |

| ¹³C NMR | Specific data for this compound is not readily available. For 3-acetylcoumarin, characteristic peaks include: δ ~30 ppm (-COCH₃), δ ~116-155 ppm (Aromatic & Vinyl C), δ ~160 ppm (C=O, lactone), δ ~195 ppm (C=O, acetyl). The C-Br carbon (C-6) would appear around δ ~118-120 ppm. | [2][8] |

| Mass Spec. (EI) | m/z (%): 268 (M⁺, ~95%), 266 (M⁺, 100%), 225 (~70%), 223 (~75%), 144 (~40%), 115 (~30%) | [9] |

Note on Mass Spectrum: The presence of bromine is confirmed by the characteristic isotopic pattern of two major peaks of nearly equal intensity (M⁺ and M⁺+2) at m/z 266 and 268.[9]

Experimental Protocols for Characterization

-

Melting Point: The melting point is determined using a standard capillary melting point apparatus. A small amount of the dry, crystalline sample is packed into a capillary tube and heated at a controlled rate.

-

FTIR Spectroscopy: The infrared spectrum is recorded using an FTIR spectrometer. The solid sample is typically mixed with KBr powder and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) used as an internal standard.

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is performed on a mass spectrometer. The sample is introduced into the ion source, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Application in Heterocyclic Synthesis

This compound is not typically an end-product but rather a versatile synthetic intermediate.[4] Its acetyl and bromo functionalities serve as handles for constructing a variety of other heterocyclic systems. Research has shown its utility in synthesizing derivatives of pyrazole, thiazole, pyrimidine, and thiadiazole.[7][10][11] Many of these resulting novel compounds have been investigated for their biological activities, with several showing promising results as antiproliferative agents against cancer cell lines.[7][10][11]

Logical Workflow: From Precursor to Potential Drug

Caption: Role of this compound as a key intermediate in drug discovery.

References

- 1. Solvent Free Synthesis: New 3-Acetyl Coumarin Derivatives Byknoevenagel [ijaresm.com]

- 2. FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jazanu.edu.sa [jazanu.edu.sa]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 3-Acetylcoumarin | C11H8O3 | CID 77553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

physicochemical properties of 3-Acetyl-6-bromocoumarin

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-6-bromocoumarin

Introduction

This compound is a versatile heterocyclic compound belonging to the coumarin (B35378) family. It serves as a crucial intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and fluorescent probes.[1] The presence of a bromine atom at the 6-position and an acetyl group at the 3-position enhances its reactivity and imparts unique photophysical properties, making it a subject of significant interest in medicinal chemistry and materials science.[1]

Coumarins, as a class, exhibit a wide array of biological activities, including antitumor, anti-inflammatory, anticoagulant, and antimicrobial properties.[2][3] Specifically, this compound has been utilized as a precursor for synthesizing derivatives with potential antiproliferative activity against cancer cell lines.[2][4] Its structure also lends itself to applications in optoelectronic devices due to its semiconductor behavior.[5][6] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and its role in the development of biologically active molecules.

Physicochemical Properties

The fundamental are summarized below. These characteristics are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇BrO₃ | [1][7] |

| Molecular Weight | 267.08 g/mol | [1][7] |

| CAS Number | 2199-93-1 | [1][7] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 223-231 °C | [1] |

| Solubility | Soluble in DMSO and chloroform | [5] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Store at 0-8°C, protected from light and moisture | [1][5] |

Spectroscopic and Structural Data

Spectroscopic analysis is critical for the structural confirmation of this compound. While detailed spectral data for the parent compound is available through various databases, extensive characterization is often published for its numerous derivatives.[2]

| Data Type | Description | Reference |

| ¹H-NMR | Identity confirmed by ¹H-NMR.[5] Specific chemical shifts are available in spectral databases. | [5] |

| IR Spectrum | Infrared spectral data is available from the NIST WebBook.[7] For derivatives, characteristic peaks include C=O stretching around 1730 cm⁻¹ and 1640 cm⁻¹.[2] | [7] |

| Mass Spectrometry | Mass spectrum (electron ionization) data is available from the NIST WebBook.[7] | [7] |

| Crystal Structure | The crystal structure has been determined, revealing a nearly planar coumarin moiety. The molecule adopts an S-cis configuration in the crystal. | [8] |

| Optical Properties | The compound exhibits semiconductor behavior. The optical band gap in DMSO (120 µM) is 3.092 eV.[6] This value changes with solvent and concentration.[6] | [6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound and its derivatives.

Synthesis of 3-Acetylcoumarin Derivatives

This compound is a key starting material for creating more complex heterocyclic structures. A general method involves its reaction with other reagents to build upon the coumarin core.

Example: Synthesis of 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (a derivative) [2]

-

Reactants: A mixture of this compound (2.67 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA, 1.19 g, 10 mmol) is prepared.

-

Solvent: The reactants are suspended in dry xylene (30 mL).

-

Reaction: The mixture is refluxed for 3 hours.

-

Work-up: After cooling, the resulting solid product is collected by filtration.

-

Purification: The solid is washed with petroleum ether (60/80 °C), dried, and then crystallized from ethanol (B145695) to yield the purified product.

General Characterization Methods

The identity and purity of newly synthesized compounds derived from this compound are confirmed using a suite of standard analytical techniques.[2]

-

Melting Point: Determined using a digital melting point apparatus.

-

Infrared (IR) Spectroscopy: Spectra are recorded on an FTIR spectrophotometer using potassium bromide (KBr) discs to identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 300 MHz) in a suitable deuterated solvent, typically DMSO-d₆, with TMS as an internal standard.

-

Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer, often using electron ionization (EI) at 70 eV, to determine the mass-to-charge ratio of the compound and confirm its molecular weight.

-

Elemental Analysis: The percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are measured with a CHNS analyzer to confirm the empirical formula.

Biological Activity and Applications

This compound serves as a scaffold for generating derivatives with significant biological potential. Its derivatives have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines, such as the human liver carcinoma cell line (HEPG2-1).[2][4] Studies have shown that modifications at the 3-position acetyl group can lead to compounds with promising antiproliferative effects, with some derivatives exhibiting IC₅₀ values in the low micromolar range.[2][4]

The workflow for discovering such potential drug candidates typically involves the synthesis of a library of related compounds from the this compound precursor, followed by biological screening.

Caption: Workflow for synthesis and evaluation of antiproliferative agents.

Conclusion

This compound is a compound of considerable value to researchers in drug discovery and materials science. Its well-defined physicochemical properties and reactive nature make it an excellent starting point for the synthesis of complex molecules with potent biological activities. The established protocols for its derivatization and characterization, coupled with its proven utility in generating compounds with antitumor effects, underscore its importance as a key building block in modern organic and medicinal chemistry. Further exploration of its derivatives is likely to yield novel therapeutic agents and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - CAS-Number 2199-93-1 - Order from Chemodex [chemodex.com]

- 6. Optoelectronic properties of this compound compound in various solvents and concentrations | Kuwait Journal of Science [journalskuwait.org]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Acetyl-6-bromocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 3-Acetyl-6-bromocoumarin, a molecule of interest in medicinal chemistry and materials science. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the coumarin (B35378) core and the acetyl substituent. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Acetyl) | ~2.5 | Singlet | - |

| H-5 | ~8.2 | Doublet | ~2.5 |

| H-7 | ~7.8 | Doublet of Doublets | ~8.8, 2.5 |

| H-8 | ~7.4 | Doublet | ~8.8 |

| H-4 | ~8.6 | Singlet | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on each carbon atom in the this compound molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ (Acetyl) | ~30 |

| C=O (Acetyl) | ~195 |

| C-3 | ~130 |

| C-4 | ~145 |

| C-4a | ~118 |

| C-5 | ~130 |

| C-6 | ~118 |

| C-7 | ~135 |

| C-8 | ~119 |

| C-8a | ~154 |

| C=O (Lactone) | ~159 |

Note: These are approximate chemical shift values and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹).

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | Stretch | 1680 - 1660 |

| C=O (Lactone) | Stretch | 1740 - 1720 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-O (Ester) | Stretch | 1300 - 1100 |

| C-Br | Stretch | 700 - 500 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns.

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 266/268 | Molecular ion (presence of Br isotopes) |

| [M-CH₃]⁺ | 251/253 | Loss of a methyl group |

| [M-COCH₃]⁺ | 223/225 | Loss of an acetyl group |

| [M-Br]⁺ | 187 | Loss of a bromine atom |

| [M-CO]⁺ | 238/240 | Loss of carbon monoxide from the lactone |

Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to two peaks for bromine-containing fragments separated by 2 m/z units.

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of coumarin derivatives. Specific parameters may need to be optimized for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent (e.g., chloroform) using an appropriate cell.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[2]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow and relationships in the spectral analysis of this compound.

Caption: Experimental workflow for the synthesis and spectral characterization of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Acetyl-6-bromocoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and crystal structure of 3-Acetyl-6-bromocoumarin (C₁₁H₇BrO₃), a compound of interest due to the wide range of biological activities exhibited by substituted coumarins. The structural data presented is derived from single-crystal X-ray diffraction studies, offering precise insights into its three-dimensional architecture, which is fundamental for understanding its physicochemical properties and potential as a synthon in drug discovery.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing organic synthesis, crystallization, and X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction.[1][2]

Protocol:

-

Reaction Setup: 5-bromosalicylaldehyde (B98134) and an equimolar amount of ethyl acetoacetate (B1235776) are combined.

-

Catalysis: A catalytic amount of a weak base, such as piperidine, is added to the mixture. The reaction can be performed in a solvent like ethanol (B145695) or under solvent-free conditions.[1][2]

-

Condensation & Cyclization: The mixture is heated, often to reflux, which facilitates the initial Knoevenagel condensation followed by an intramolecular transesterification (lactonization) to form the coumarin (B35378) ring system.

-

Workup: The reaction mixture is cooled and acidified, causing the product to precipitate.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as glacial acetic acid, to yield high-purity crystals.

Single crystals suitable for X-ray diffraction are grown from the purified compound, typically by slow evaporation of a saturated solution.

X-ray Diffraction and Structure Refinement

The crystal structure was first determined by Kokila et al. in 1996. A general protocol for such an analysis is as follows.

Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam. Diffraction data are collected using a diffractometer (e.g., an Enraf-Nonius CAD-4). Data collection involves rotating the crystal and recording the intensities and positions of the diffracted X-ray reflections.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to obtain a set of unique structure factors (F²).

-

Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. For small molecules, this is typically achieved using direct methods (e.g., with software like SHELX76 or SHELXS).

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[3] This iterative process optimizes the atomic coordinates, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Visualization: The final structure is visualized using software like ORTEP to generate thermal ellipsoid plots.

Crystal and Molecular Structure

The crystallographic analysis provides a precise three-dimensional model of the molecule and its arrangement within the crystal lattice.

Crystallographic Data

This compound crystallizes in the monoclinic system with the space group P2₁/n. A more recent redetermination of the structure has provided highly accurate data.[4]

| Parameter | Value (Kokila et al., 1996) |

| Formula | C₁₁H₇BrO₃ |

| Molecular Weight | 267.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 21.555 (2) Å |

| b | 4.229 (2) Å |

| c | 10.784 (1) Å |

| β | 93.89 (1)° |

| Volume (V) | 980.8 ų |

| Z | 4 |

| Calculated Density | 1.808 Mg m⁻³ |

Molecular Geometry

The core coumarin moiety, consisting of fused benzene (B151609) and pyrone rings, is nearly planar. The bromine atom at the C6 position is displaced only slightly from this plane. The acetyl group attached at the C3 position is also planar and is twisted at a small dihedral angle of 6.6 (4)° with respect to the coumarin ring system. This slight twist is a result of steric hindrance and electronic repulsion between the carbonyl oxygen of the acetyl group and the lactone carbonyl oxygen. The molecule adopts an S-cis conformation in the solid state, referring to the arrangement around the C(3)–C(11) bond.

| Selected Bond Lengths | Value (Å) | Selected Bond Angles | Value (°) |

| Br–C(6) | 1.916 (7) | C(5)–C(6)–C(7) | 117.0 (7) |

| O(1)–C(2) | 1.422 (10) | Br–C(6)–C(5) | 121.8 (6) |

| O(1)–C(9) | 1.419 (10) | Br–C(6)–C(7) | 121.1 (6) |

| C(2)–O(2) | 1.218 (9) | O(2)–C(2)–C(3) | 127.4 (7) |

| C(3)–C(4) | 1.344 (10) | C(3)–C(11)–C(12) | 125.1 (7) |

| C(3)–C(11) | 1.540 (11) | ||

| C(11)–O(3) | 1.212 (9) |

Note: Atom numbering corresponds to the scheme used in the original crystallographic publication.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is stabilized by a network of weak intermolecular interactions. The primary interaction noted is a weak C–H···O hydrogen bond. More recent analyses of the redetermined structure also highlight the role of C–H···Br and π–π stacking interactions in the crystal packing.[4] These non-covalent interactions link the molecules into a stable three-dimensional supramolecular architecture.[4]

Conclusion

The single-crystal X-ray structure of this compound reveals a nearly planar molecule with a slight out-of-plane twist of the C3-acetyl group. The crystal packing is a result of a combination of weak C–H···O, C–H···Br, and π–π interactions. This detailed structural information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new coumarin-based derivatives for therapeutic applications. The precise bond lengths and angles provide a critical benchmark for theoretical calculations and help in understanding the electronic effects of the acetyl and bromo substituents on the coumarin scaffold.

References

The Multifaceted Biological Activities of 3-Acetyl-6-bromocoumarin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a prominent class of benzopyrone-based heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide array of pharmacological properties. Among the vast library of coumarin (B35378) analogs, 3-Acetyl-6-bromocoumarin and its derivatives have emerged as a particularly promising scaffold for the development of novel therapeutic agents. The presence of the acetyl group at the 3-position and the bromine atom at the 6-position of the coumarin nucleus provides a unique chemical architecture that has been shown to impart potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. The guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of critical signaling pathways and workflows to facilitate further research and development in this exciting area of medicinal chemistry.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The introduction of different heterocyclic moieties at the acetyl group has been a key strategy in synthesizing potent anticancer agents.

Quantitative Anticancer Data

The antiproliferative activity of these compounds is typically evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The following table summarizes the IC50 values of several this compound derivatives against the human liver carcinoma cell line (HepG2-1).

| Compound ID | Derivative Class | IC50 (µM) against HepG2-1 | Reference Drug (Doxorubicin) IC50 (µM) |

| 7c | Pyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 | 1.2 ± 0.11 |

| 23g | Thiazole | 3.50 ± 0.23 | 1.2 ± 0.11 |

| 18a | 1,3,4-Thiadiazole | 4.90 ± 0.69 | 1.2 ± 0.11 |

| 12a | Pyrazole | 8.20 ± 1.54 | 1.2 ± 0.11 |

| 23c | Thiazole | 9.50 ± 1.12 | 1.2 ± 0.11 |

| 8a | Pyrazole | 10.3 ± 1.23 | 1.2 ± 0.11 |

| 7b | Tetrazolo[1,5-a]pyrimidine | 11.2 ± 1.05 | 1.2 ± 0.11 |

| 7e | Imidazo[1,2-a]pyrimidine | 12.8 ± 1.34 | 1.2 ± 0.11 |

| 18f | 1,3,4-Thiadiazole | 13.5 ± 1.28 | 1.2 ± 0.11 |

| 7a | Pyrazolo[1,5-a]pyrimidine | 14.1 ± 1.16 | 1.2 ± 0.11 |

| 7d | Imidazo[1,2-a]pyrimidine | 15.2 ± 1.45 | 1.2 ± 0.11 |

| 23d | Thiazole | 16.3 ± 1.51 | 1.2 ± 0.11 |

| 12b | Pyrazole | 16.9 ± 1.62 | 1.2 ± 0.11 |

| 18c | 1,3,4-Thiadiazole | 17.4 ± 1.03 | 1.2 ± 0.11 |

| 13a | Isoxazole | 15.3 ± 1.69 | 1.2 ± 0.11 |

Data compiled from a study on newly synthesized heterocyclic compounds derived from 3-acetyl-6-bromo-2H-chromen-2-one.

Mechanism of Anticancer Action: PI3K/AKT/mTOR Signaling Pathway

A key mechanism through which coumarin derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.

Fluorescence Quantum Yield of 3-Acetyl-6-bromocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Acetyl-6-bromocoumarin

This compound is a derivative of coumarin (B35378), a class of compounds widely recognized for their fluorescent properties and applications as fluorescent probes, laser dyes, and sensitizers.[1] The substitution pattern on the coumarin ring significantly influences its photophysical characteristics. The presence of an acetyl group at the 3-position and a bromine atom at the 6-position modulates the electron density and, consequently, the absorption and emission properties of the molecule. While studies have explored its synthesis, optoelectronic properties, and potential applications in medicinal chemistry and as a building block for other complex molecules, a definitive value for its fluorescence quantum yield remains to be published.[2][3][4]

Quantitative Data

As of the latest literature review, no specific quantitative data for the fluorescence quantum yield of this compound has been reported. To facilitate future studies and ensure data comparability, this section provides a template for presenting such data once it is experimentally determined.

Table 1: Fluorescence Quantum Yield of this compound in Various Solvents

| Solvent | Refractive Index (n) | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Absorbance at λex | Reference Standard | Known Φf of Standard | Measured Φf |

| [Example: Ethanol] | 1.361 | [e.g., Quinine Sulfate] | 0.55 | ||||

| [Example: Dioxane] | 1.422 | [e.g., Coumarin 153] | 0.11 | ||||

| [Example: DMSO] | 1.479 | ||||||

| [Example: DMF] | 1.431 |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative method is a widely accepted and reliable technique for determining the fluorescence quantum yield of a compound.[5][6] This protocol involves comparing the fluorescence properties of the sample (this compound) to a well-characterized fluorescent standard with a known quantum yield.

Materials and Instrumentation

-

Sample: this compound

-

Reference Standard: A well-characterized fluorescent standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H2SO4, Coumarin 153 in ethanol).[5][7] The choice of standard should have an emission range that is reasonably close to that of the sample.

-

Solvent: Spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Capable of recording corrected emission spectra.

-

Quartz Cuvettes: 1 cm path length.

Solution Preparation

-

Stock Solutions: Prepare stock solutions of both this compound and the reference standard in the chosen solvent at a concentration of approximately 10⁻⁵ M.

-

Serial Dilutions: Prepare a series of dilutions from the stock solutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

Measurement Procedure

-

Absorbance Spectra: Record the absorbance spectra of all sample and standard solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer. This wavelength should be the same for both the sample and the standard.

-

Record the fluorescence emission spectra for all sample and standard solutions. It is crucial to maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[5]

-

Record the emission spectrum of a solvent blank.

-

Data Analysis and Calculation

-

Correct Spectra: Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

-

Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference standard.

-

Calculate Quantum Yield: The fluorescence quantum yield (Φf) of the sample can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)[5]

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the relative determination of fluorescence quantum yield.

Caption: Workflow for the relative determination of fluorescence quantum yield.

Relationship for Quantum Yield Calculation

The logical relationship between the measured parameters and the final calculated quantum yield is depicted below.

Caption: Core equation for relative fluorescence quantum yield calculation.

Conclusion

While the precise fluorescence quantum yield of this compound is yet to be reported in the scientific literature, this guide provides the necessary framework for its experimental determination. The outlined protocol, based on the relative method using a fluorescent standard, offers a robust and widely accepted approach. The provided visualizations of the experimental workflow and calculation logic serve to clarify the process for researchers. Further investigation into the photophysical properties of this compound, particularly its fluorescence quantum yield in various solvent environments, will be a valuable contribution to the fields of materials science, chemical biology, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Optoelectronic properties of this compound compound in various solvents and concentrations | Kuwait Journal of Science [journalskuwait.org]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide on the Mechanism of Action of 3-Acetyl-6-bromocoumarin and Its Derivatives in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-6-bromocoumarin has emerged as a pivotal scaffold in medicinal chemistry, primarily serving as a versatile starting material for the synthesis of a plethora of heterocyclic compounds with significant antiproliferative and cytotoxic activities. While direct mechanistic studies on this compound are limited, extensive research on its derivatives and the broader coumarin (B35378) class of compounds has illuminated several key pathways through which these molecules exert their anticancer effects. This technical guide synthesizes the current understanding of the mechanism of action, focusing on apoptosis induction, cell cycle arrest, and the modulation of critical signaling pathways. Quantitative data on the efficacy of its derivatives are presented, alongside detailed experimental protocols for assessing their biological activity.

Introduction: The Role of this compound in Anticancer Drug Discovery

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2] this compound, a synthetic derivative, has garnered considerable attention not as a standalone therapeutic but as a crucial intermediate for creating more complex and potent anticancer agents.[2] Its chemical structure allows for the facile synthesis of various heterocyclic systems, such as pyrazoles, thiazoles, and pyrimidines, by modifying the 3-acetyl group.[3] These modifications have led to the development of derivatives with promising activity against various cancer cell lines, particularly liver carcinoma.[3]

Core Anticancer Mechanisms of Action

The anticancer activity of compounds derived from this compound is believed to be multifactorial, consistent with the known mechanisms of the coumarin family. The primary modes of action include the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with key cancer-promoting signaling cascades.

Induction of Apoptosis

A fundamental mechanism by which coumarin derivatives exhibit their anticancer effects is through the induction of apoptosis. This process is tightly regulated and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Coumarin derivatives have been shown to modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, leading to apoptotic cell death.[4]

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8, which then activates the downstream executioner caspases.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Coumarin derivatives can intervene in this process by inducing cell cycle arrest at specific checkpoints, most commonly the G0/G1 and G2/M phases.[4] This arrest prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. For instance, some coumarins have been observed to down-regulate the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[5]

Modulation of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers. Several coumarin derivatives have been found to exert their anticancer effects by inhibiting this pathway. By suppressing the phosphorylation of key components like Akt and mTOR, these compounds can effectively block downstream signaling that promotes cancer cell survival and proliferation, ultimately leading to apoptosis.

Quantitative Data: In Vitro Cytotoxicity

While this compound itself is primarily a synthetic precursor, its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The most notable data comes from studies on the human liver carcinoma cell line, HEPG2-1.

| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |

| 7c | Pyrazolo[1,5-a]pyrimidine (B1248293) | HEPG2-1 | 2.70 ± 0.28 | [3] |

| 23g | Thiazole | HEPG2-1 | 3.50 ± 0.23 | [3] |

| 18a | 1,3,4-Thiadiazole | HEPG2-1 | 4.90 ± 0.69 | [3] |

| 12a | Pyrazole | HEPG2-1 | 8.20 ± 1.54 | [3] |

| 23c | Thiazole | HEPG2-1 | 9.80 ± 1.32 | [3] |

| 8a | Pyrazole | HEPG2-1 | 10.4 ± 1.13 | [3] |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following protocols are standard methodologies for the synthesis of derivatives from this compound and the subsequent evaluation of their anticancer activity.

General Synthesis of Heterocyclic Derivatives

This compound serves as a key starting material. For example, to synthesize pyrazolo[1,5-a]pyrimidine derivatives, this compound is first reacted with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to yield an enaminone intermediate. This intermediate is then cyclized with the appropriate aminoazole to form the final heterocyclic compound.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol Steps:

-

Cell Seeding: Cancer cells (e.g., HEPG2-1) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds, derived from this compound, are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in sterile PBS) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

This compound is a valuable building block in the synthesis of novel anticancer agents. While the compound itself may not be the active therapeutic, its derivatives have demonstrated potent cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR. The quantitative data for these derivatives, particularly against liver cancer cells, are promising.

Future research should focus on elucidating the precise molecular targets of the most potent derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the coumarin scaffold to enhance efficacy and selectivity. Furthermore, in vivo studies are necessary to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these promising compounds, with the ultimate goal of translating them into effective cancer therapies.

References

- 1. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic routes for 3-Acetyl-6-bromocoumarin, a valuable intermediate in the development of novel therapeutic agents and functional materials. This document details the primary synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols.

Introduction

This compound is a key heterocyclic compound featuring a coumarin (B35378) core substituted with an acetyl group at the 3-position and a bromine atom at the 6-position. This substitution pattern imparts unique physicochemical properties and serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activities. The primary and most efficient method for its synthesis is the Knoevenagel condensation. Alternative classical methods for coumarin synthesis, such as the Perkin and Pechmann reactions, are also discussed as potential, albeit less direct, routes.

Synthetic Methodologies

The synthesis of this compound predominantly relies on the condensation of 5-bromosalicylaldehyde (B98134) with an active methylene (B1212753) compound, ethyl acetoacetate (B1235776). This transformation is most commonly achieved through the Knoevenagel condensation.

Knoevenagel Condensation

The Knoevenagel condensation is a well-established method for the formation of a C=C double bond via the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. In the synthesis of this compound, this involves the reaction of 5-bromosalicylaldehyde and ethyl acetoacetate, followed by an intramolecular cyclization (transesterification) to form the coumarin ring.

A variety of catalysts can be employed, with piperidine (B6355638) being a common choice.[1] Modern, environmentally friendly approaches utilize solvent-free conditions, which can simplify the work-up procedure and reduce waste.[2] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields for related 3-acetylcoumarin (B160212) derivatives.[3][4]

Reaction Scheme:

Figure 1: Knoevenagel condensation for this compound synthesis.

Perkin Reaction

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated carboxylic acids, which can be adapted for coumarin synthesis from salicylaldehydes.[5][6] This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. For the synthesis of a 3-substituted coumarin like this compound, a modified Perkin approach would be necessary, making it a less direct and less commonly employed route compared to the Knoevenagel condensation.

Pechmann Condensation

The Pechmann condensation is another fundamental method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[7][8] To synthesize this compound via this route, one would start with 4-bromophenol (B116583) and an appropriate β-ketoester that would lead to the 3-acetyl substitution pattern. However, controlling the regioselectivity and the specific choice of the β-ketoester can be challenging, making this a less straightforward approach for this particular target molecule.

Comparative Analysis of Synthetic Routes

The Knoevenagel condensation is the most direct and widely reported method for the synthesis of this compound. The following table summarizes the available quantitative data for this method, highlighting the advantages of solvent-free and microwave-assisted approaches for related compounds.

| Reaction Method | Starting Materials | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Knoevenagel Condensation | 5-Bromosalicylaldehyde, Ethyl acetoacetate | Piperidine / Ethanol (B145695) | Not specified | Reflux | Good (unspecified) | [1] |

| Knoevenagel Condensation (Solvent-Free) | 5-Bromosalicylaldehyde, Ethyl acetoacetate | Not specified | Not specified | Not specified | Not specified | [2] |

| Microwave-Assisted Knoevenagel (for 3-Acetylcoumarin) | Salicylaldehyde (B1680747), Ethyl acetoacetate | Piperidine (catalytic) | 1 min | 400 W | 85 | [9] |

| Microwave-Assisted Knoevenagel (for 3-Acetylcoumarin) | Salicylaldehyde, Ethyl acetoacetate | Piperidine (catalytic) / Ethanol | 5 min | 50 °C | 99 | [10][11] |

Note: Specific yield data for the solvent-free synthesis of this compound is not explicitly stated in the reviewed literature, but the method is reported as effective.[2]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via the Knoevenagel condensation.

Protocol 1: Conventional Knoevenagel Condensation

Materials:

-

5-Bromosalicylaldehyde

-

Ethyl acetoacetate

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromosalicylaldehyde (1 equivalent) in ethanol.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Protocol 2: Solvent-Free Knoevenagel Condensation

Materials:

-

5-Bromosalicylaldehyde

-

Ethyl acetoacetate

-

Basic catalyst (e.g., piperidine or basic alumina)

Procedure:

-

In a mortar and pestle, grind a mixture of 5-bromosalicylaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) with a catalytic amount of a basic catalyst.

-

Alternatively, the neat mixture of reactants and catalyst can be heated in a flask with stirring.

-

Monitor the reaction by TLC. The reaction is typically faster than the solution-phase method.

-

After the reaction is complete, the solidified product can be triturated with a small amount of cold ethanol and filtered.

-

Further purification can be achieved by recrystallization.

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound is outlined below.

Figure 2: General workflow for the synthesis and characterization.

Conclusion

The synthesis of this compound is most efficiently achieved through the Knoevenagel condensation of 5-bromosalicylaldehyde and ethyl acetoacetate. While conventional methods in ethanol provide good yields, solvent-free and microwave-assisted techniques offer significant advantages in terms of reaction time, yield, and environmental impact, as demonstrated in the synthesis of analogous compounds. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the successful and efficient synthesis of this important chemical intermediate. Further optimization of reaction conditions, particularly for solvent-free and microwave-assisted methods, could lead to even more efficient and scalable synthetic routes.

References

- 1. nirmalacp.org [nirmalacp.org]

- 2. Solvent Free Synthesis: New 3-Acetyl Coumarin Derivatives Byknoevenagel [ijaresm.com]

- 3. benchchem.com [benchchem.com]

- 4. jetir.org [jetir.org]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. organic chemistry - Alternate pathway for Perkin reaction of salicylaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]

- 9. jetir.org [jetir.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 3-Acetyl-6-bromocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-Acetyl-6-bromocoumarin in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a comprehensive experimental protocol for determining precise solubility values in a laboratory setting.

Quantitative Solubility Data

Currently, specific quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively published. The available information indicates solubility in dimethyl sulfoxide (B87167) (DMSO) and chloroform[1][2]. Studies on its optoelectronic properties also imply its solubility in dimethylformamide (DMF)[3]. Furthermore, various synthetic procedures use solvents such as xylene, 2-propanol, and ethanol, suggesting at least partial solubility in these media. A calculated logarithm of the water solubility (Log10WS) of -8.26 indicates that the compound is practically insoluble in water[4].

| Solvent | Temperature | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Not Specified |

| Chloroform | Not Specified | Soluble | Not Specified |

| Dimethylformamide (DMF) | Not Specified | Soluble (inferred) | Not Specified |

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation has not been publicly reported. Researchers are advised to determine the quantitative solubility for their specific applications using the experimental protocol outlined below.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method. This procedure involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

2.1. Principle

An excess amount of this compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solid. The saturated supernatant is then separated from the excess solid, and its concentration is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

2.2. Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents of interest (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

2.3. Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the desired solvent (e.g., 2 mL). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Quantification of Dissolved Solute:

-

Using UV-Vis Spectrophotometry:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute stock solution of this compound in the solvent of interest. Scan the solution with a UV-Vis spectrophotometer to find the λmax.

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Analyze the Sample: Accurately dilute the filtered saturated solution with the same solvent to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Calculate Solubility: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of this compound in the solvent at the specified temperature.

-

-

Using High-Performance Liquid Chromatography (HPLC):

-

Method Development: Develop a suitable HPLC method for the analysis of this compound, including the selection of an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Inject each standard into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration to create a calibration curve.

-

Analyze the Sample: Inject a known volume of the filtered saturated solution into the HPLC system and record the peak area.

-

Calculate Solubility: Use the calibration curve to determine the concentration of this compound in the sample based on its peak area.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility for this compound.

Caption: Workflow for the experimental determination of solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - CAS-Number 2199-93-1 - Order from Chemodex [chemodex.com]

- 3. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Acetyl-6-bromocoumarin: A Review of Available Data and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-6-bromocoumarin is a synthetic derivative of coumarin (B35378), a class of compounds widely recognized for their diverse pharmacological activities. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties, including thermal stability and degradation profile, is paramount for formulation development, storage, and ensuring therapeutic efficacy and safety. This technical guide aims to provide a comprehensive overview of the thermal behavior of this compound. However, a comprehensive search of the scientific literature reveals a significant gap in an in-depth experimental data specifically detailing the thermal stability and degradation pathways of this compound.

This guide will, therefore, focus on the established methodologies used to assess the thermal properties of related small organic molecules and coumarin derivatives. It will present standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are the cornerstone techniques for such investigations. Furthermore, potential degradation pathways will be discussed based on the known chemistry of the coumarin scaffold. This document serves as a foundational resource and a call for further research to fill the existing knowledge void.

Introduction to this compound

Coumarins are a class of benzopyrone compounds, with a significant number of natural and synthetic derivatives demonstrating a wide array of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The synthetic derivative, this compound, is of interest to researchers for its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. The presence of the bromine atom and the acetyl group on the coumarin core can significantly influence its reactivity, solubility, and stability.

Understanding the thermal stability of this compound is crucial for:

-

Drug Development: Establishing appropriate conditions for manufacturing, processing, and formulation.

-

Storage and Shelf-life: Defining long-term storage conditions to prevent degradation and loss of potency.

-

Safety Assessment: Identifying potential thermal hazards and toxic degradation products.

Methodologies for Thermal Analysis

The primary techniques for evaluating the thermal stability of a solid compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is invaluable for determining the temperature at which a compound begins to decompose and for quantifying the mass loss associated with degradation.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3] It is used to determine key thermal transitions such as melting point, glass transition, and crystallization, as well as to provide information on the enthalpy changes associated with these processes.

Experimental Protocols

While specific experimental data for this compound is not available, the following are detailed, generalized protocols for TGA and DSC analysis that would be appropriate for its characterization.

3.1. Thermogravimetric Analysis (TGA) Protocol

A general protocol for conducting TGA on a small organic molecule like this compound is as follows:

-

Instrument: A calibrated thermogravimetric analyzer.[4]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.[5]

-

Experimental Conditions:

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak), which is obtained from the derivative of the TGA curve (DTG curve).[1]

3.2. Differential Scanning Calorimetry (DSC) Protocol

A standard DSC protocol for a crystalline organic compound is outlined below:

-

Instrument: A calibrated differential scanning calorimeter.[6]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. The pan is then hermetically sealed.[6]

-

Experimental Conditions:

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. The melting point (Tm) is determined as the peak temperature of the melting endotherm. The enthalpy of fusion (ΔHf) can be calculated by integrating the area under the melting peak.[3]

Predicted Thermal Behavior and Degradation Pathways

In the absence of specific data for this compound, we can hypothesize its thermal behavior based on the general characteristics of coumarin derivatives.

4.1. Expected TGA and DSC Results

It is anticipated that this compound would be a crystalline solid with a sharp melting point, which would be observed as a distinct endothermic peak in the DSC thermogram. The TGA curve would likely show thermal stability up to a certain temperature, followed by one or more stages of decomposition at higher temperatures.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Analytical Technique | Expected Observation |

|---|---|---|

| Melting Point (Tm) | DSC | Sharp endothermic peak |

| Onset of Decomposition (Tonset) | TGA | Temperature at which mass loss begins |

| Decomposition Steps | TGA | One or more distinct mass loss events |

4.2. Potential Thermal Degradation Pathways

The thermal degradation of this compound would likely involve the cleavage of its weakest bonds. Based on the structure, potential degradation pathways could include:

-

Decarbonylation: Loss of carbon monoxide from the pyrone ring, a common fragmentation pathway for coumarins.

-

Debromination: Cleavage of the carbon-bromine bond.

-

Loss of the Acetyl Group: Fragmentation involving the acetyl substituent at the 3-position.

-

Ring Opening: Scission of the lactone ring.

The identification of the actual degradation products would require advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Workflow for Thermal Stability Assessment

The logical workflow for a comprehensive thermal stability study of this compound is depicted below.

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Conclusion and Future Directions

While this compound is a compound of interest in medicinal chemistry, there is a clear lack of published data regarding its thermal stability and degradation profile. The methodologies and protocols outlined in this guide provide a robust framework for researchers to undertake such studies. The generation of empirical data through TGA, DSC, and Py-GC-MS is essential to fully characterize this compound. Future research should focus on performing these experiments to establish a complete thermal profile, which will be invaluable for its potential development as a pharmaceutical agent or intermediate. Such studies will contribute significantly to the overall understanding of the stability of brominated coumarin derivatives.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. web.williams.edu [web.williams.edu]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. epfl.ch [epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-Acetyl-6-bromocoumarin: An In-depth Technical Guide to Computational Docking Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational docking studies of 3-Acetyl-6-bromocoumarin, a synthetic coumarin (B35378) derivative with significant potential in drug discovery. Coumarins, a class of compounds found widely in nature, are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant effects.[1][2] The introduction of a bromine atom at the 6th position and an acetyl group at the 3rd position of the coumarin scaffold enhances its reactivity and potential for targeted biological interactions, making it a molecule of high interest for therapeutic development.[3] This document outlines detailed methodologies for in silico analysis, summarizes key quantitative data from relevant studies, and visualizes experimental workflows and potential signaling pathways.

Core Focus: Targeting Cancer-Related Proteins

Computational docking studies have been instrumental in elucidating the potential mechanisms of action for coumarin derivatives. While specific in-depth studies focusing solely on this compound are limited, research on closely related analogs provides a strong foundation for understanding its interaction with various protein targets. This guide will focus on its potential as an anticancer agent by examining its interaction with key proteins implicated in cancer progression, such as cyclin-dependent kinases (CDKs) and anti-apoptotic proteins like Bcl-2.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its derivatives from various in vitro and in silico studies. This data provides a baseline for understanding the compound's potency and potential therapeutic window.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Isatin-thiazole-coumarin hybrid | MCF-7 (Breast Cancer) | 10.85 µg/mL | [4][5] |

| Isatin-thiazole-coumarin hybrid | MDA-MB-231 (Breast Cancer) | 14.45 µg/mL | [4][5] |

| Pyrazolo[1,5-a]pyrimidine derivative | HEPG2-1 (Liver Cancer) | 2.70 ± 0.28 | [6] |

| Thiazole derivative | HEPG2-1 (Liver Cancer) | 3.50 ± 0.23 | [6] |

| 1,3,4-Thiadiazole derivative | HEPG2-1 (Liver Cancer) | 4.90 ± 0.69 | [6] |

Table 2: Predicted Binding Affinities of Coumarin Derivatives from Docking Studies

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Docking Software | Reference |

| Coumarin derivatives | Cyclin-dependent Kinase 9 (CDK9) | Not specified | Not specified | [7] |

| Coumaryl-thiazole derivatives | Acetylcholinesterase (AChE) | Not specified | AutoDock Vina | [8] |

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section details a generalized yet comprehensive protocol for performing molecular docking studies of this compound against a selected cancer target, such as Cyclin-dependent Kinase 9 (CDK9), based on methodologies reported for similar compounds.[7]

1. Ligand and Protein Preparation

-

Ligand Preparation: The 3D structure of this compound can be sketched using molecular modeling software like ChemDraw and saved in a suitable format (e.g., .mol or .pdb). Energy minimization of the ligand is a critical step and can be performed using force fields like MMFF94.

-

Protein Preparation: The crystal structure of the target protein (e.g., CDK9, PDB ID: 4BCF) is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field like AMBER.

2. Docking Simulation

-

Software: AutoDock Vina is a widely used and effective tool for molecular docking.

-

Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

-

Docking Execution: The prepared ligand and protein files, along with the grid parameters, are used as input for the docking software. The software will then perform a series of conformational searches to identify the most favorable binding poses of the ligand within the protein's active site.

3. Analysis and Validation

-

Binding Energy Calculation: The docking software calculates the binding energy for each predicted pose, with more negative values indicating a stronger predicted interaction.

-